4-(Octadecenyl) hydrogen 2-octadecenylsuccinate
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Overview
Description
4-(Octadecenyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C40H74O4 and a molecular weight of 619.01316 g/mol . It is known for its unique structure, which includes long hydrocarbon chains and a succinate group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octadecenyl) hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic acid with octadecenyl alcohols. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme can be represented as follows:
Succinic Acid+Octadecenyl Alcohol→4-(Octadecenyl) hydrogen 2-octadecenylsuccinate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Octadecenyl) hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The succinate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted succinate derivatives.
Scientific Research Applications
4-(Octadecenyl) hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of 4-(Octadecenyl) hydrogen 2-octadecenylsuccinate involves its interaction with lipid bilayers and cell membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
- 4-(Octadecenyl) succinic anhydride
- 4-(Octadecenyl) succinic acid
- 4-(Octadecenyl) hydrogen succinate
Uniqueness
4-(Octadecenyl) hydrogen 2-octadecenylsuccinate is unique due to its dual long-chain hydrocarbon groups, which provide enhanced hydrophobic interactions compared to similar compounds. This makes it particularly effective as an emulsifying agent and in applications requiring strong hydrophobic interactions.
Properties
CAS No. |
93904-79-1 |
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Molecular Formula |
C40H74O4 |
Molecular Weight |
619.0 g/mol |
IUPAC Name |
(E)-2-[2-[(E)-octadec-1-enoxy]-2-oxoethyl]icos-4-enoic acid |
InChI |
InChI=1S/C40H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(40(42)43)37-39(41)44-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,33-34,36,38H,3-30,32,35,37H2,1-2H3,(H,42,43)/b33-31+,36-34+ |
InChI Key |
NZWJLWCSPZNSSE-IJEYNDPJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/OC(=O)CC(C/C=C/CCCCCCCCCCCCCCC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=COC(=O)CC(CC=CCCCCCCCCCCCCCCC)C(=O)O |
Origin of Product |
United States |
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